molecular formula C19H22N4O3 B4971357 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4971357
M. Wt: 354.4 g/mol
InChI Key: CYBDDLQGXYJROM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dimethoxyphenyl, methyl, and morpholinyl groups in its structure contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The interaction between this compound and CDK2 is believed to be due to essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 .

Cellular Effects

In cellular studies, 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines. For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is believed to involve its interaction with CDK2. By inhibiting CDK2, the compound can alter cell cycle progression and induce apoptosis within cells . This inhibition is likely due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-10-19(22-6-8-26-9-7-22)23-18(20-13)12-15(21-23)14-4-5-16(24-2)17(11-14)25-3/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDDLQGXYJROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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